molecular formula C9H9N3O2 B1418775 (5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid CAS No. 1160246-25-2

(5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid

Cat. No.: B1418775
CAS No.: 1160246-25-2
M. Wt: 191.19 g/mol
InChI Key: KICZOAAIQKXMFG-UHFFFAOYSA-N
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Description

(5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is a heterocyclic compound belonging to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure

Biochemical Analysis

Biochemical Properties

(5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The compound binds to the kinase domain of TRKs, preventing their activation and subsequent signaling pathways . Additionally, this compound interacts with cytochrome P450 isoforms, affecting their metabolic activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound inhibits the Ras/Erk, PLC-γ, and PI3K/Akt pathways, which are critical for cell survival, proliferation, and differentiation . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells . Furthermore, this compound affects gene expression by altering the transcriptional activity of specific genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of TRKs, inhibiting their kinase activity and preventing downstream signaling . This binding interaction is facilitated by the compound’s structural features, which allow it to fit into the kinase domain’s binding pocket . Additionally, this compound can inhibit or activate other enzymes, leading to changes in cellular metabolism and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained inhibition of TRKs and other targets . Prolonged exposure to the compound can lead to adaptive responses in cells, such as upregulation of compensatory pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits TRK activity and reduces tumor growth without causing significant toxicity . At higher doses, this compound can induce toxic effects, such as liver damage and hematological abnormalities . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 isoforms, influencing their activity and altering metabolic flux . The compound’s metabolism results in the formation of various metabolites, some of which retain biological activity . These metabolites can further modulate cellular processes and contribute to the overall effects of this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells are influenced by factors such as membrane permeability and binding affinity to intracellular proteins .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with TRKs and other target proteins . Additionally, this compound can be directed to specific subcellular compartments through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects at the appropriate sites within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid typically involves the formation of the pyrazolopyridine core followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 5-methyl-1H-pyrazole with 3-chloropyridine in the presence of a base can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce functional groups like halogens or alkyl groups .

Scientific Research Applications

(5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound is used in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrazolo[3,4-b]pyridine: A closely related compound with similar structural features.

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a fused pyrazole and pyrimidine ring.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A more complex structure with additional fused rings.

Uniqueness

(5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is unique due to its specific substitution pattern and the presence of the acetic acid functional group. This gives it distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

2-(5-methylpyrazolo[3,4-b]pyridin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-6-2-7-4-11-12(5-8(13)14)9(7)10-3-6/h2-4H,5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KICZOAAIQKXMFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C1)N(N=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101230899
Record name 5-Methyl-1H-pyrazolo[3,4-b]pyridine-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101230899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160246-25-2
Record name 5-Methyl-1H-pyrazolo[3,4-b]pyridine-1-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160246-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-1H-pyrazolo[3,4-b]pyridine-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101230899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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